molecular formula C13H18ClN3S B8325682 (1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine hydrochloride

(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No. B8325682
M. Wt: 283.82 g/mol
InChI Key: CHBXPVRCLMOMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05229399

Procedure details

The compound of Example 1 is taken up in 1 N caustic soda. The expected product is then obtained after extraction with dichloromethane. After drying, the organic phase is filtered and evaporated. The oil thus obtained is taken up in boiling hexane. After cooling, the product crystallizes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[N:11]1[CH2:16][CH2:15][CH:14]([CH2:17][NH2:18])[CH2:13][CH2:12]1>[OH-].[Na+]>[S:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[C:3]1[N:11]1[CH2:12][CH2:13][CH:14]([CH2:17][NH2:18])[CH2:15][CH2:16]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.S1C(=NC2=C1C=CC=C2)N2CCC(CC2)CN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)N2CCC(CC2)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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